7-Amino-1-heptanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves novel routes and strategies. For instance, a series of chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-4-yl moiety were synthesized, exploring the stereochemical and physicochemical properties of the molecule . Another study reported the synthesis of 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl derivatives, aiming to obtain potent antibacterial drugs . Additionally, a novel route for the preparation of 7-Amino-heptanoic acid hydrochloride was developed, involving nucleophilic substitution and decarboxylation steps .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. The absolute configurations of certain moieties were determined, which is crucial for understanding the stereochemical structure-activity relationships . The structures of some derivatives of 7-azabicyclo[2.2.1]heptane were also determined by X-ray crystallographic analysis, providing insights into their conformational properties .
Chemical Reactions Analysis
The chemical reactions involving 7-amino-heptane derivatives are diverse. For example, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes used tandem radical addition-homoallylic radical rearrangement . The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and related compounds was studied, revealing the formation of various hydrocarbon products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are significant for their biological activity. The pharmacokinetic profiles and physicochemical properties, such as lipophilicity, were examined for some quinolone derivatives . The antibacterial activity of these compounds was evaluated against various respiratory pathogens, and their in vivo activity was tested in murine pneumonia models . The inhibitory activity of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives against cysteine proteases was also investigated .
Scientific Research Applications
Antibacterial Properties
7-Amino-1-heptanol derivatives, specifically in the form of chiral quinolones, have demonstrated potent antibacterial activity against a range of bacterial pathogens. These compounds, due to their stereochemical and physicochemical properties, exhibit effectiveness against both Gram-positive and Gram-negative bacteria (Kimura et al., 1994). Furthermore, novel quinolines incorporating 7-amino-1-heptanol derivatives have been synthesized and shown to have significant antibacterial activity, particularly against respiratory pathogens (Odagiri et al., 2013).
Peptide Synthesis and Biochemical Applications
7-Amino-1-heptanol and its analogues play a crucial role in peptide synthesis. For example, amino acid heptyl esters derived from 1-heptanol are used in the synthesis of dipeptides, providing insights into enzymatic reactions and peptide bond formation (Braun et al., 1991). Additionally, the synthesis of various peptides containing 7-azabicycloheptane amino acids, which are conformationally constrained, has been reported, contributing to the development of peptidomimetics (Campbell & Rapoport, 1996).
Anticancer and Antiangiogenic Activity
Compounds derived from or related to 7-amino-1-heptanol, like Angiotensin-(1-7), have been explored for their anti-cancer and antiangiogenic properties. Studies have shown that Angiotensin-(1-7) inhibits tumor growth and angiogenesis in human lung cancer, highlighting its potential as a therapeutic agent (Soto-Pantoja et al., 2009). Additionally, this compound has demonstrated significant antiangiogenic activity in other cancer types, such as breast cancer (Cook et al., 2010).
Neuropharmacology
In the field of neuropharmacology, derivatives of 7-amino-1-heptanol have shown promising results. For instance, heptapeptides like SP1-7 and their analogs have been evaluated for their potential in alleviating signs of allodynia and acute pain, which is significant in the treatment of neuropathic pain conditions (Carlsson-Jonsson et al., 2014).
Molecular Probing and Analytical Chemistry
7-Amino-1-heptanol derivatives have been used as molecular probes. For example, the fluorescence emission properties of 7-azatryptophan in reverse micellar environments provide insights into protein structure and dynamics, and are useful in studying water-restricted environments (Guharay & Sengupta, 1996).
Safety And Hazards
properties
IUPAC Name |
7-aminoheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSXYQQYWMITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553270 | |
Record name | 7-Aminoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-heptanol | |
CAS RN |
19243-04-0 | |
Record name | 7-Aminoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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